

Selecting the right negative and positive controls for Onametostat assays

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Compound of Interest

Compound Name: Onametostat

Cat. No.: B608242

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Onametostat Assay Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **Onametostat** in their experiments.

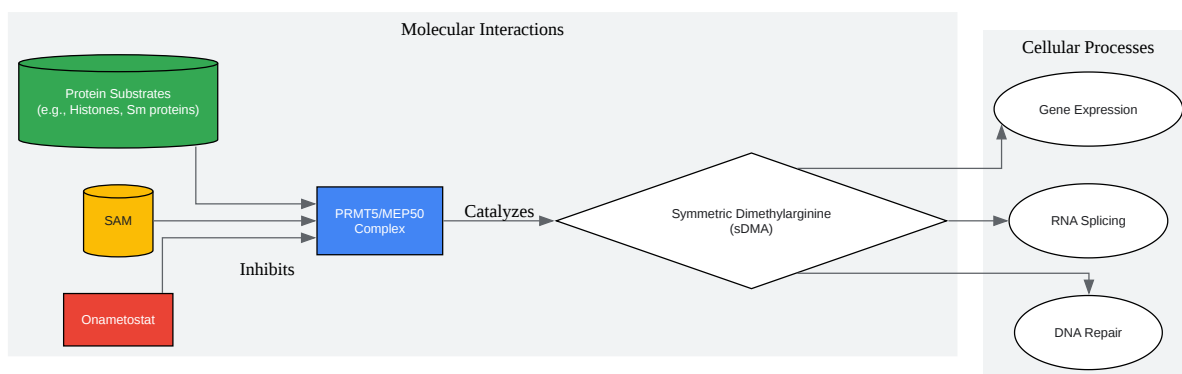
Frequently Asked Questions (FAQs)

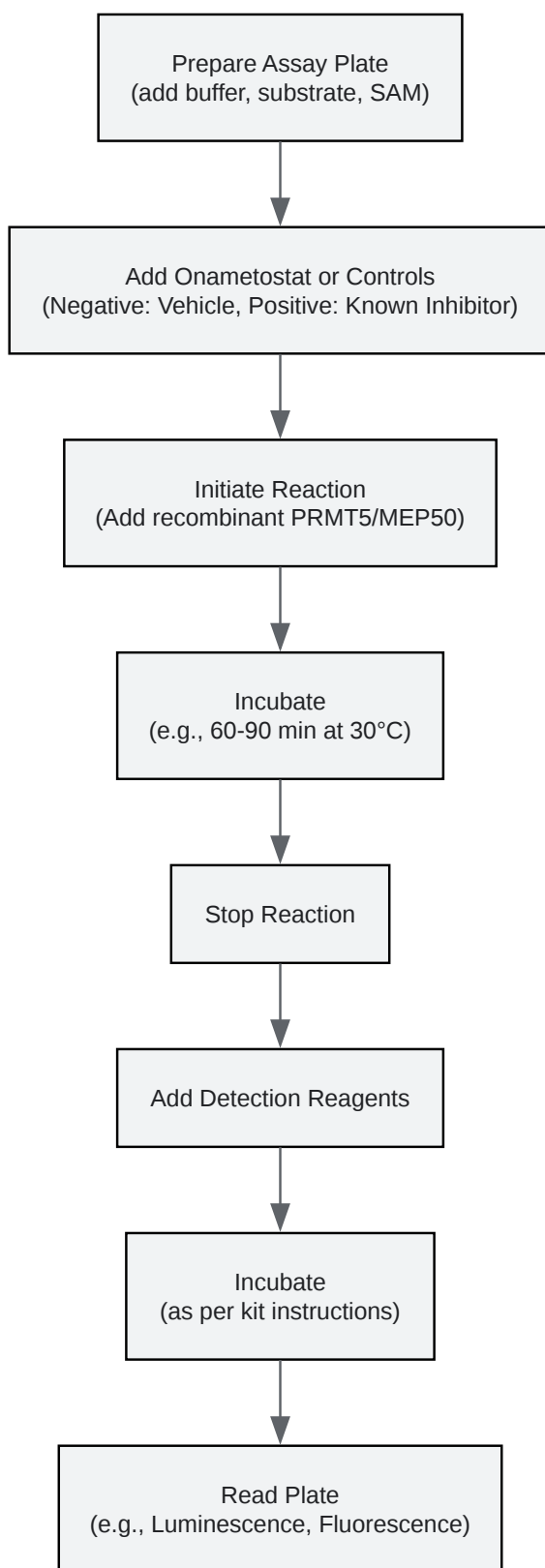
Q1: What is **Onametostat** and what is its mechanism of action?

Onametostat (also known as JNJ-64619178) is a highly potent and selective, orally active, pseudo-irreversible inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It functions by binding to the S-adenosylmethionine (SAM) and protein substrate-binding pockets of the PRMT5/MEP50 complex.[1] This inhibition prevents the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Key substrates of PRMT5 include components of the spliceosome (SMD1/3) and histones (e.g., H3R2, H4R3).[2][4]

Q2: What is the primary signaling pathway affected by **Onametostat**?

Onametostat primarily impacts the PRMT5 signaling pathway, which is involved in various critical cellular processes. By inhibiting PRMT5, **Onametostat** disrupts RNA processing, gene expression, and DNA repair.[4][5] Downstream effects can include the modulation of signaling pathways like PI3K/mTOR.[5][6]





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